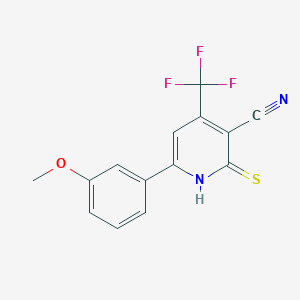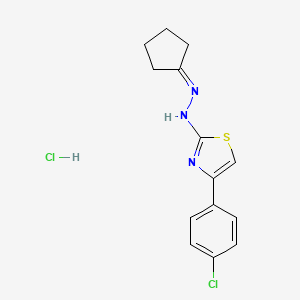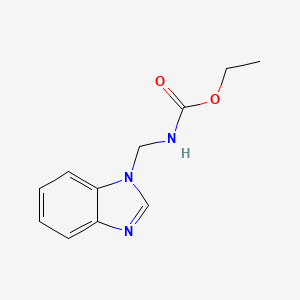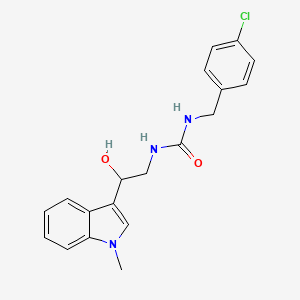![molecular formula C14H28N2O2 B2653873 tert-butyl N-[(3-tert-butylpyrrolidin-3-yl)methyl]carbamate CAS No. 2080412-59-3](/img/structure/B2653873.png)
tert-butyl N-[(3-tert-butylpyrrolidin-3-yl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-butyl N-[(3-tert-butylpyrrolidin-3-yl)methyl]carbamate” is a chemical compound with the CAS Number: 2080412-59-3 . It has a molecular weight of 256.39 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is "tert-butyl ((3-(tert-butyl)pyrrolidin-3-yl)methyl)carbamate" . The InChI code is "1S/C14H28N2O2/c1-12(2,3)14(7-8-15-9-14)10-16-11(17)18-13(4,5)6/h15H,7-10H2,1-6H3,(H,16,17)" .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . Unfortunately, other physical and chemical properties like solubility, melting point, boiling point, etc., are not available in the sources I found.Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of N-substituted pyrrolidin-3-ylmethanamine : This research outlines a seven-step process for synthesizing tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate, starting from itaconic acid ester. The process is noted for its simplicity, cost-efficiency, and environmental friendliness (Geng Min, 2010).
α-Aminated Methyllithium by DTBB-catalyzed Lithiation : This study discusses the synthesis of functionalized carbamates through the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder, highlighting the versatility of carbamates in synthesis (Javier Ortiz, A. Guijarro, M. Yus, 1999).
Structural Analysis and Characterization
Two Carbamate Derivatives with Z′=2 and 3 : This paper presents the synthesis and structural characterization of two carbamate derivatives. The study provides insights into the molecular environment and interactions within the crystal structures, demonstrating the importance of hydrogen bonds in assembling molecules into three-dimensional architectures (U. Das et al., 2016).
Isomorphous Crystal Structures of Chlorodiacetylene and Iododiacetylene Derivatives : This research focuses on the crystal structures of carbamate derivatives, highlighting how hydrogen and halogen bonds influence the arrangement of molecules. The findings contribute to the understanding of molecular interactions in solid-state chemistry (P. Baillargeon et al., 2017).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
tert-butyl N-[(3-tert-butylpyrrolidin-3-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-12(2,3)14(7-8-15-9-14)10-16-11(17)18-13(4,5)6/h15H,7-10H2,1-6H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIHHCAFVXGKLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CCNC1)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-methylbenzyl)-5-[1-(3-thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2653791.png)
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2653794.png)



![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2653800.png)
![N-(propan-2-yl)-N-{[2-(pyridin-2-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2653802.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2653803.png)


![1-(3-Chloro-4-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2653806.png)


![3-{[4-(2-fluorophenyl)piperazino]carbonyl}-6-propylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2653813.png)